molecular formula C10H17N3O2S B13948463 1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole

1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole

Cat. No.: B13948463
M. Wt: 243.33 g/mol
InChI Key: KEHUJEUXMFWKLX-UHFFFAOYSA-N
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Description

1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole is a compound that features a unique combination of functional groups, including an imidazole ring, a pyrrolidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group.

    Sulfonylation: The sulfonyl group can be introduced through a reaction with sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts, solvents, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Pyrrolidine in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-2-pyrrolidinone: Shares the pyrrolidine ring but lacks the imidazole and sulfonyl groups.

    Pyrrolidine-2-one: Contains the pyrrolidine ring but differs in the functional groups attached.

    Pyrrolidine-2,5-diones: Similar in having the pyrrolidine ring but with different substituents.

Uniqueness

1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and pyrrolidine rings, along with the sulfonyl group, allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

1-ethyl-2-(pyrrolidin-1-ylsulfonylmethyl)imidazole

InChI

InChI=1S/C10H17N3O2S/c1-2-12-8-5-11-10(12)9-16(14,15)13-6-3-4-7-13/h5,8H,2-4,6-7,9H2,1H3

InChI Key

KEHUJEUXMFWKLX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CS(=O)(=O)N2CCCC2

Origin of Product

United States

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